molecular formula C19H30N2O2 B12086062 Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

Cat. No.: B12086062
M. Wt: 318.5 g/mol
InChI Key: ZETHJCQAEHOFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its tert-butyl ester group, an amino group, and a propyl-substituted phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Propyl-Substituted Phenyl Ring: This step involves the use of Grignard reagents or other organometallic compounds to attach the propyl-substituted phenyl ring to the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-5-6-14-7-9-15(10-8-14)16-11-12-21(13-17(16)20)18(22)23-19(2,3)4/h7-10,16-17H,5-6,11-13,20H2,1-4H3

InChI Key

ZETHJCQAEHOFJN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.